
(3-Amino-7-methoxybenzofuran-2-yl)(azepan-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Amino-7-methoxybenzofuran-2-yl)(azepan-1-yl)methanone” is a complex chemical compound. It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran derivatives have been synthesized using various methods. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of benzofuran derivatives, including “this compound”, has been confirmed using 1H and 13C NMR analysis . The 3-naphthoylindole structure was confirmed with the characteristic signals in the aromatic and the carbonyl regions .Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives are complex and varied. For instance, a benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .科学的研究の応用
Photolytic Synthesis of AzepinesResearch by Purvis, Smalley, Strachan, and Suschitzky (1974, 1978) on the photolysis of o-azidobenzoic acid derivatives demonstrates a practicable synthesis method for 2-alkoxy-3-alkoxycarbonyl-3H-azepines. This method involves the photolysis of o-azidobenzoic acid derivatives in methanol or a methanol–tetrahydrofuran solution, yielding 3-substituted 2-methoxy-3H-azepines depending on the substituent group's nature and position (Purvis et al., 1978). This synthesis technique could potentially be applied to the synthesis of azepane derivatives like those found in "(3-Amino-7-methoxybenzofuran-2-yl)(azepan-1-yl)methanone."
Anticholinesterase Activity of Furobenzofuran Derivatives
Luo et al. (2005) explored the anticholinesterase activity of novel carbamates based on furobenzofuran and methanobenzodioxepine skeletons. These compounds were assessed against human acetyl- (AChE) or butyrylcholinesterase (BChE), showing potent inhibitory activity. This suggests that furobenzofuran derivatives, similar in structure to "this compound," may have potential applications in developing treatments for conditions associated with cholinesterase activity (Luo et al., 2005).
Antimicrobial Activity of Benzofuran Derivatives
A study by Sunitha et al. (2017) on the synthesis and antimicrobial activity of novel benzofuran-based 1,2,3-triazoles reveals the potential of benzofuran derivatives as antimicrobial agents. The compounds synthesized demonstrated high antimicrobial activity, suggesting that structural elements of benzofuran, as found in "this compound," could be explored for antimicrobial applications (Sunitha et al., 2017).
Synthesis of Pyridine Derivatives
Research by Patel, Agravat, and Shaikh (2011) on the synthesis and antimicrobial activity of new pyridine derivatives highlights the methodology for creating compounds with potential antimicrobial activity. This includes the preparation of amide derivatives with various substituents, which could inform similar synthetic approaches for compounds like "this compound" (Patel et al., 2011).
将来の方向性
Benzofuran compounds, including “(3-Amino-7-methoxybenzofuran-2-yl)(azepan-1-yl)methanone”, have potential applications in many aspects due to their strong biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research will likely focus on further exploring the therapeutic potential of these compounds for the treatment of various diseases .
特性
IUPAC Name |
(3-amino-7-methoxy-1-benzofuran-2-yl)-(azepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-20-12-8-6-7-11-13(17)15(21-14(11)12)16(19)18-9-4-2-3-5-10-18/h6-8H,2-5,9-10,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEZUDMLSZWXFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2N)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

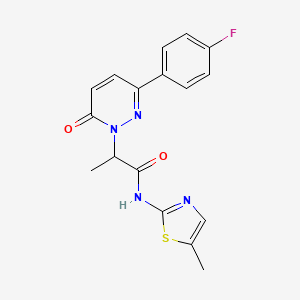
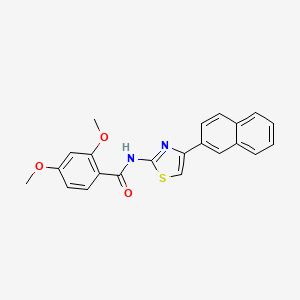
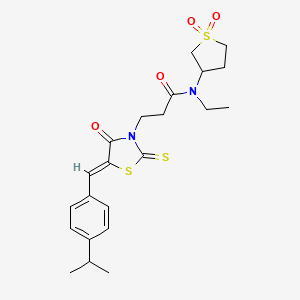

![2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile](/img/structure/B2700637.png)
![2-[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2700638.png)
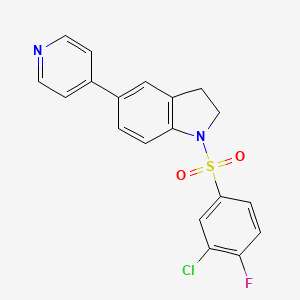

![ethyl 2-[2-[[4-methyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2700642.png)
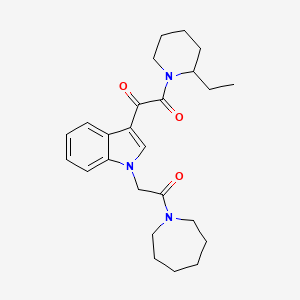
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2700647.png)
![2-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2700648.png)
![4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide](/img/structure/B2700649.png)
